2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile
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Overview
Description
“2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C10H8N4 . It is a solid substance and is used in various areas of research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 184.2 . It is a solid substance stored at room temperature . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Antioxidant and Antimicrobial Activities
- Synthesis and Evaluation: A series of derivatives, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated significant activity against pathogens like Staphylococcus aureus and Candida albicans, with a high correlation between predicted and actual activities based on quantitative structure–activity relationships and molecular docking studies (Bassyouni et al., 2012).
DNA Binding and Nuclease Activity
- Cu(II) Complexes with Tridentate Ligands: Copper(II) complexes of tridentate ligands, including derivatives of 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile, were synthesized. These complexes displayed strong DNA binding propensity and exhibited significant nuclease activity, suggesting potential applications in biochemical research (Kumar et al., 2012).
Functionalization and Structural Characterization
- Synthesis and Characterization: The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a derivative, was synthesized and characterized. This study highlights the potential of using palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reactions for the functionalization of pyridine derivatives (Zinad et al., 2018).
Fluorescent Probe Development
- Synthesis for Fluorescent Probes: A one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles was developed, leading to the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds showed efficacy as fluorescent probes for mercury ion detection, both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Corrosion Inhibition Studies
- Aryl Pyrazolo Pyridines as Corrosion Inhibitors: Research on aryl pyrazolo pyridine derivatives, including pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, demonstrated their effectiveness as corrosion inhibitors for copper in hydrochloric acid systems. This study included both computational and electrochemical evaluations (Sudheer & Quraishi, 2015).
Safety and Hazards
The safety information available indicates that “2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile” may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 2-(2-methyl-1h-imidazol-1-yl)pyridine-3-carbonitrile, have been reported to show a broad range of biological activities .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Imidazole-containing compounds are known to have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCNYXQXHWXABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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